Ethyl (2-bromo-5-fluorobenzoyl)acetate
Description
Ethyl (2-bromo-5-fluorobenzoyl)acetate is a halogenated aromatic ester with the molecular formula C₁₁H₁₀BrFO₃ (molecular weight: 288.9 g/mol). Its structure consists of an ethyl ester linked to a benzoyl group substituted at the 2-position with bromine and the 5-position with fluorine. This compound is typically synthesized via esterification or halogenation of precursor keto-esters and is widely used as an intermediate in drug discovery and organic synthesis. Structural characterization of such compounds often employs crystallographic tools like SHELX software for precise determination of substituent positions and molecular geometry .
Properties
CAS No. |
1020058-49-4 |
|---|---|
Molecular Formula |
C11H10BrFO3 |
Molecular Weight |
289.10 g/mol |
IUPAC Name |
ethyl 3-(2-bromo-5-fluorophenyl)-3-oxopropanoate |
InChI |
InChI=1S/C11H10BrFO3/c1-2-16-11(15)6-10(14)8-5-7(13)3-4-9(8)12/h3-5H,2,6H2,1H3 |
InChI Key |
CLHWFHWYVGINKD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)C1=C(C=CC(=C1)F)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare Ethyl (2-bromo-5-fluorobenzoyl)acetate with structurally related esters, emphasizing substituent effects, reactivity, and applications.
Structural and Reactivity Analysis
- Ethyl benzoylacetate : Lacking halogen substituents, this compound exhibits lower electrophilicity and reduced steric hindrance compared to the target compound. Its primary use lies in Claisen condensations and as a precursor for β-diketones .
- Ethyl bromoacetate : An aliphatic ester with a reactive bromine atom, it is highly electrophilic and serves as an alkylating agent. Unlike the target compound, its aliphatic chain limits aromatic conjugation, reducing stability in polar solvents .
- Ethyl 2-(5-amino-2-bromo-4-fluorophenyl)acetate: This analog substitutes the benzoyl group with an amino-functionalized phenylacetate. The amino group enhances nucleophilicity, enabling amidation or diazotization reactions, while bromine and fluorine retain cross-coupling and metabolic stability advantages .
Functional Group Impact
- Bromine : In the target compound, bromine’s large atomic radius creates steric effects, slowing nucleophilic attacks but facilitating palladium-catalyzed couplings. This contrasts with smaller halogens (e.g., chlorine) in analogs like ethyl chloroacetate, which exhibit faster SN2 reactivity .
- Fluorine : The 5-fluoro substituent increases electron-withdrawing effects, stabilizing the aromatic ring and enhancing resistance to oxidative degradation. This property is critical in pharmaceutical intermediates to prolong half-life .
- Benzoyl vs. Phenylacetate : The benzoyl group in the target compound delocalizes electron density across the aromatic system, reducing acidity of the α-hydrogen compared to aliphatic esters like ethyl bromoacetate.
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